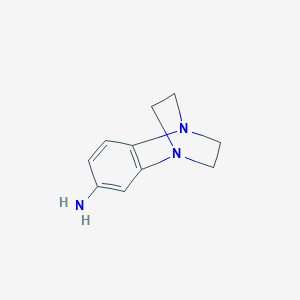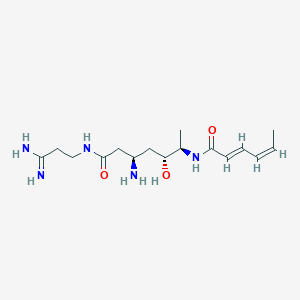
1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is also known as TFPAC and has a molecular formula of C7H9F3N2O2.
Mécanisme D'action
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide involves the formation of a covalent bond between the compound and the target enzyme. This covalent bond leads to the inhibition of the enzyme activity, which can result in various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide are dependent on the target enzyme and the specific biological system being studied. For example, inhibition of DPP-4 activity can lead to increased insulin secretion and improved glucose tolerance, while inhibition of AChE activity can lead to improved cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide in lab experiments include its high potency and selectivity for specific enzymes, as well as its relatively simple synthesis method. However, the limitations include the potential for off-target effects and the need for further optimization of the compound for specific biological systems.
Orientations Futures
There are several future directions for research on 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide, including:
1. Further optimization of the compound for specific biological systems and target enzymes.
2. Investigation of the potential applications of this compound in agriculture, such as insecticides and herbicides.
3. Development of novel drug candidates based on the structure of 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide.
4. Exploration of the potential use of this compound in materials science, such as in the development of new polymers and coatings.
In conclusion, 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide is a promising compound with potential applications in various fields, including drug discovery, agriculture, and materials science. Further research is needed to fully understand the biochemical and physiological effects of this compound and to optimize its use for specific biological systems.
Méthodes De Synthèse
The synthesis of 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide involves the reaction of pyrrolidine-2-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine. The resulting product is then purified through recrystallization or chromatography.
Applications De Recherche Scientifique
1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to inhibit the activity of various enzymes, including dipeptidyl peptidase-4 (DPP-4) and acetylcholinesterase (AChE), which are involved in the regulation of glucose metabolism and cognitive function, respectively.
Propriétés
IUPAC Name |
1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O2/c8-7(9,10)6(14)12-3-1-2-4(12)5(11)13/h4H,1-3H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGUQMJJSGXOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621180 |
Source


|
| Record name | 1-(Trifluoroacetyl)prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide | |
CAS RN |
117368-39-5 |
Source


|
| Record name | 1-(Trifluoroacetyl)prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E,3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B38320.png)


![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38326.png)
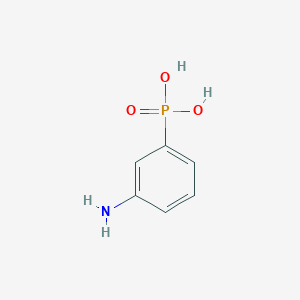
![2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B38330.png)
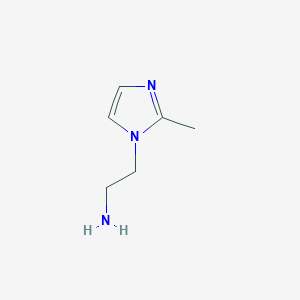
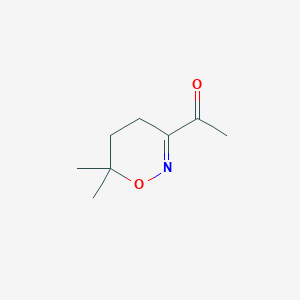
![Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate](/img/structure/B38343.png)
